An In-depth Technical Guide to 6-Bromo-2,3-dichlorophenylboronic acid
An In-depth Technical Guide to 6-Bromo-2,3-dichlorophenylboronic acid
Abstract
6-Bromo-2,3-dichlorophenylboronic acid is a specialized arylboronic acid that serves as a critical building block in modern organic synthesis. Its trifunctionalized phenyl ring, featuring bromo, chloro, and boronic acid moieties, offers multiple reaction sites for the strategic construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed protocols for its application in Suzuki-Miyaura cross-coupling reactions, analytical characterization, and essential safety and handling procedures. This document is intended for researchers, chemists, and drug development professionals who utilize advanced organic intermediates.
Core Chemical and Physical Properties
6-Bromo-2,3-dichlorophenylboronic acid is a solid organic compound whose utility is defined by its precise molecular structure and physical characteristics. A summary of its key properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1451392-86-1 | [1][2][3] |
| Molecular Formula | C₆H₄BBrCl₂O₂ | [2][3][4] |
| Molecular Weight | 269.72 g/mol | [3][4] |
| IUPAC Name | (6-Bromo-2,3-dichlorophenyl)boronic acid | [2] |
| Boiling Point | 394.9 ± 52.0 °C at 760 mmHg | [4] |
| Storage Temperature | 2-8°C, under inert gas | [4] |
| Purity | Typically ≥97% | [2][3] |
Spectroscopic Analysis & Characterization
The definitive identification and purity assessment of 6-Bromo-2,3-dichlorophenylboronic acid relies on standard analytical techniques. While a specific spectrum for this exact molecule is not publicly available, the expected NMR signals can be predicted based on the analysis of structurally similar compounds such as 3-chlorophenylboronic acid, 4-bromophenylboronic acid, and the general principles of NMR spectroscopy.[5][6][7]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the two protons on the phenyl ring. The chemical shifts and coupling constants would be influenced by the adjacent chloro and bromo substituents. A broad singlet, which may be exchangeable with D₂O, would appear for the two hydroxyl protons of the boronic acid group.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would display six signals for the six carbon atoms of the phenyl ring. The carbons bonded to the bromine, chlorine, and boron atoms would exhibit characteristic chemical shifts.
-
¹¹B NMR Spectroscopy: Boron-11 NMR is a powerful tool for characterizing boronic acids. For a tricoordinate boronic acid like this one, a single, relatively broad resonance is expected in the range of δ 28-33 ppm.[8]
Applications in Suzuki-Miyaura Cross-Coupling
The primary application of 6-Bromo-2,3-dichlorophenylboronic acid is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[4] This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for creating biaryl structures that are prevalent in pharmaceuticals and advanced materials.[4][9][10]
Mechanistic Rationale
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[10][11] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl halide partner.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 6-bromo-2,3-dichlorophenyl moiety) to the palladium center.
-
Reductive Elimination: The two organic partners on the palladium complex are eliminated to form the new C-C bond of the biaryl product, regenerating the Pd(0) catalyst.[11]
The presence of three distinct handles (boronic acid, bromine, chlorine) on 6-Bromo-2,3-dichlorophenylboronic acid allows for sequential, site-selective couplings, providing a strategic advantage in multi-step syntheses. The boronic acid group is typically the most reactive site under standard Suzuki conditions.
Generalized Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust, field-proven methodology for the coupling of 6-Bromo-2,3-dichlorophenylboronic acid with a generic aryl bromide.
Materials:
-
6-Bromo-2,3-dichlorophenylboronic acid (1.2 equiv.)
-
Aryl Halide (e.g., 4-Bromoanisole) (1.0 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[12]
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)[9]
-
Solvent: Degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)[9]
-
Inert Gas (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv.), 6-Bromo-2,3-dichlorophenylboronic acid (1.2 equiv.), and the base (2-3 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes. This is critical to prevent the oxidation of the palladium catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Then, add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[9]
-
Work-up: Cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired biaryl compound.[9]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the Suzuki-Miyaura coupling protocol.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Safety, Handling, and Storage
Proper handling of 6-Bromo-2,3-dichlorophenylboronic acid is essential for laboratory safety. While not classified under major OSHA hazard categories, it should be handled with the care accorded to all laboratory chemicals.[13]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles that satisfy EU Standard EN166 or OSHA regulations, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1][13][14]
-
Handling: Use this compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[1][15] Minimize dust generation.[14] Avoid contact with skin, eyes, and clothing.[1][15] Wash hands thoroughly after handling.[1]
-
First Aid:
-
Skin Contact: Wash off with soap and plenty of water.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[14]
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[14]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[13][14] In all cases of significant exposure or if symptoms persist, seek medical attention.[14][16]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15][17] For long-term stability, storage at 2-8°C under an inert gas is recommended.[4] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[15][16]
Conclusion
6-Bromo-2,3-dichlorophenylboronic acid is a high-value, versatile reagent for organic synthesis. Its utility, primarily demonstrated in the Suzuki-Miyaura cross-coupling, enables the efficient construction of complex biaryl systems. The strategic arrangement of its functional groups offers chemists precise control over synthetic pathways. A thorough understanding of its properties, reaction protocols, and safety requirements, as detailed in this guide, is crucial for its effective and safe application in research and development.
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(6-Bromo-2,3-dichlorophenyl)boronic acid Product Page. (n.d.). MySkinRecipes.[Link]
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6-Bromo-2,3-dichlorophenylboronic acid Product Page. (n.d.). Boroncore.[Link]
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Organic Syntheses Procedure. (n.d.). Organic Syntheses.[Link]
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2,6-Dichlorophenylboronic Acid Safety Data Sheet. (n.d.). Cole-Parmer.[Link]
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Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology.[Link]
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The Suzuki Reaction. (n.d.). Myers Research Group, Harvard University.[Link]
- Process for preparing substituted biphenylanilides. (2009).
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Suzuki Coupling. (n.d.). Organic Chemistry Portal.[Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.[Link]
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(3-Bromophenyl)boronic acid PubChem Entry. (n.d.). National Center for Biotechnology Information.[Link]
-
¹¹B NMR Chemical Shifts. (n.d.). San Diego State University.[Link]
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